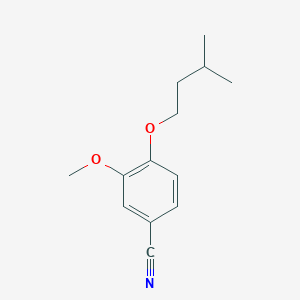

4-(Isopentyloxy)-3-methoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(3-methylbutoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8,10H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVMXZARLVQFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Isopentyloxy 3 Methoxybenzonitrile

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-(isopentyloxy)-3-methoxybenzonitrile, the analysis identifies several key bonds that can be disconnected to reveal potential synthetic pathways.

The primary disconnections are:

C-O Ether Bond: The bond connecting the isopentyl group to the phenolic oxygen is a prime candidate for disconnection. This is a standard ether linkage, suggesting a Williamson ether synthesis as a forward-step. This disconnection leads to two precursors: 4-hydroxy-3-methoxybenzonitrile (B1293924) and an isopentyl halide (e.g., isopentyl bromide).

C-CN Nitrile Bond: The cyano group can be disconnected from the aromatic ring. This points towards several established methods for nitrile introduction in the forward synthesis. Key precursors from this disconnection would be a substituted aniline (B41778) (for a Sandmeyer-type reaction) or a substituted benzaldehyde (B42025) (for an aldoxime dehydration route).

C-OCH3 Methoxy (B1213986) Bond: While less common to disconnect, the methoxy group could be introduced via methylation of a corresponding phenol (B47542).

Based on this analysis, a logical and convergent synthetic approach would involve creating a core aromatic structure with the appropriate oxygen and nitrogen functionalities, followed by the final alkylation step. A highly plausible route starts from a precursor like 4-hydroxy-3-methoxybenzaldehyde (isovanillin), which already contains the correct substitution pattern for the methoxy and future isopentyloxy groups.

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound relies on the careful construction of key intermediates. This involves strategic functionalization of a benzene (B151609) ring and the introduction of the essential cyano and isopentyloxy moieties.

Achieving the desired 1-cyano-3-methoxy-4-alkoxy substitution pattern on a benzene ring is a central challenge. A common and efficient strategy is to start with a commercially available precursor that already possesses the required oxygenation pattern. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its isomer isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) are excellent starting points.

In the context of synthesizing this compound, the ideal intermediate is 4-hydroxy-3-methoxybenzonitrile. This can be synthesized from vanillin. The aldehyde group of vanillin can be converted into a nitrile group, setting the stage for the final alkylation step. This approach circumvents the complexities of introducing methoxy and hydroxyl groups onto a pre-existing benzonitrile (B105546) ring.

Should a synthesis from a simpler benzene derivative be necessary, electrophilic aromatic substitution reactions would be employed. However, directing multiple substituents to the correct positions can lead to issues with regioselectivity and require protecting group strategies. For instance, nitration of guaiacol (B22219) (2-methoxyphenol) followed by reduction, diazotization, and cyanation could be envisioned, but would likely result in isomeric mixtures requiring difficult purification.

The introduction of the cyano (-C≡N) group is a crucial transformation in this synthesis. ebsco.com Nitriles are versatile intermediates, often considered "disguised" carboxylic acids, and can be prepared through various methods. ebsco.com

Aldoxime Dehydration: This is a highly effective method when starting from an aldehyde. The aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) is first reacted with hydroxylamine (B1172632) to form an aldoxime intermediate. numberanalytics.comlibretexts.org This oxime is then dehydrated using a variety of reagents to yield the nitrile. Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. numberanalytics.comgoogle.com A one-pot method, where the oximation and dehydration occur in the same reaction vessel, can simplify the process and improve efficiency. google.com

Diazotization-Cyanation (Sandmeyer Reaction): This classic method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide. For this synthesis, the required precursor would be 4-amino-2-methoxyphenol. This amine would be treated with sodium nitrite (B80452) in the presence of a strong acid to form the diazonium salt, followed by reaction with CuCN. A synthesis of 4-benzyloxy-3-methoxybenzonitrile has been reported starting from 4-(benzyloxy)-3-methoxy benzenamine using this diazotization-cyanation approach. researchgate.net

Benzamide Route: Nitriles can also be formed by the dehydration of primary amides. libretexts.orgteachy.ai This route would involve the synthesis of 4-hydroxy-3-methoxybenzamide, which would then be dehydrated. Dehydrating agents like phosphorus pentoxide or thionyl chloride are effective. numberanalytics.com Another method involves heating the amide with ammonium (B1175870) sulphamate, which acts as the dehydrating agent. youtube.com

| Method | Starting Precursor | Key Reagents | General Characteristics |

|---|---|---|---|

| Aldoxime Dehydration | Aromatic Aldehyde (e.g., Vanillin) | Hydroxylamine, Dehydrating Agent (SOCl₂, P₄O₁₀) | High yield, often clean reactions. Can be performed as a "one-pot" synthesis. google.com |

| Diazotization-Cyanation | Aromatic Amine (e.g., 4-Amino-2-methoxyphenol) | NaNO₂, Acid, CuCN | Classic, reliable method. Requires handling of toxic cyanide salts. |

| Benzamide Route | Aromatic Amide (e.g., 4-Hydroxy-3-methoxybenzamide) | Dehydrating Agent (P₄O₁₀, Ammonium Sulphamate) | Effective dehydration. numberanalytics.comyoutube.com Requires prior synthesis of the amide. |

The final key step in the proposed synthetic route is the formation of the ether linkage to introduce the isopentyloxy group. This is typically achieved via the Williamson ether synthesis. youtube.com

This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide anion, which then attacks an alkyl halide in a nucleophilic substitution (S_N2) reaction. alfa-chemistry.compharmaxchange.info

For the synthesis of this compound, the intermediate 4-hydroxy-3-methoxybenzonitrile is treated with a suitable base to form the corresponding phenoxide. This anion then reacts with an isopentyl halide, such as 1-bromo-3-methylbutane (B150244) (isopentyl bromide), to form the target ether.

Key reaction parameters include:

Base: A variety of bases can be used, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). The choice of base depends on the acidity of the phenol and the reaction conditions.

Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used as they solvate the cation of the base and promote the S_N2 reaction. youtube.com

Temperature: The reaction is often heated to increase the rate of reaction, although excessively high temperatures can promote side reactions like elimination of the alkyl halide. youtube.com

The selection of solvent can be critical in phenolate (B1203915) alkylations, as protic solvents can shield the oxygen anion through hydrogen bonding, potentially leading to undesired C-alkylation instead of the desired O-alkylation. pharmaxchange.info

Optimization of Reaction Conditions and Yield Enhancement in Benzonitrile Synthesis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of substituted benzonitriles, several factors can be fine-tuned.

In the aldoxime dehydration step, the choice of dehydrating agent and solvent is crucial. While strong agents like phosphorus pentoxide are effective, they can require harsh workup procedures. Milder, more modern methods may offer better yields and easier purification. For a one-pot synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde, reaction parameters such as the molar ratios of reactants and the reaction temperature and time are optimized. For instance, using thionyl chloride as the dehydrating agent, a molar ratio of aldehyde to dehydrating agent of 1:1.5 to 1:3 is preferred at a temperature of 15–30°C. google.com

For the alkylation step , phase-transfer catalysis (PTC) can be employed to enhance the reaction rate and yield. A phase-transfer catalyst facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide, accelerating the reaction. youtube.com

Recent advances in photoredox catalysis also offer alternative pathways for cyanation reactions. These methods can operate under mild conditions and may offer improved functional group tolerance. acs.org For example, studies on the photoredox cyanation of arenes have shown that reaction parameters such as pH, catalyst loading, and atmosphere (e.g., O₂) can be tuned to achieve conversions greater than 95%. acs.org

| Entry | Parameter Varied | Condition | Conversion (%) |

|---|---|---|---|

| 1 | Atmosphere | Argon | Low |

| 2 | Atmosphere | O₂ | 69 acs.org |

| 3 | pH | ~6 | 69 acs.org |

| 4 | pH | >8 | Improved acs.org |

| 5 | Reagent Ratio (TMSCN/Substrate) | 2.6 | >95 acs.org |

This table illustrates general principles of optimization for cyanation reactions, based on data for a related system. acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in Aryl Nitrile Characterization (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(Isopentyloxy)-3-methoxybenzonitrile in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and types of protons in the molecule. For this compound, specific chemical shifts (δ) and coupling patterns are expected. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–7.5 ppm). The protons of the methoxy (B1213986) group (-OCH₃) would produce a sharp singlet around δ 3.9 ppm. The isopentoxy group would show a series of signals corresponding to its aliphatic protons: a triplet for the -OCH₂- protons, a multiplet for the adjacent -CH₂- and -CH- protons, and a doublet for the terminal methyl (-CH₃) groups. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The nitrile carbon (C≡N) is characteristically found in the δ 118–120 ppm range. rsc.org The carbon attached to the nitrile group (C1) is expected around δ 104-106 ppm. Aromatic carbons bonded to oxygen appear significantly downfield (δ 150–160 ppm), while the methoxy carbon resonates around δ 56 ppm. rsc.orgchemicalbook.com Carbons of the isopentoxy chain would appear in the upfield region (δ 20–70 ppm).

2D NMR Spectroscopy: Techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for definitive assignments. COSY establishes correlations between coupled protons, for instance, mapping the connectivity within the isopentyl chain and identifying adjacent protons on the aromatic ring. HSQC correlates each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H (3H) | ~7.1-7.3 | - |

| Aromatic C | - | ~112-135 |

| C-CN | - | ~105 |

| C≡N | - | ~119 |

| C-O (Aromatic) | - | ~150 & ~154 |

| -OCH₃ (methoxy) | ~3.9 (s, 3H) | ~56 |

| -OCH₂- (isopentyloxy) | ~4.0 (t, 2H) | ~68 |

| -CH₂- (isopentyloxy) | ~1.7 (q, 2H) | ~38 |

| -CH- (isopentyloxy) | ~1.8 (m, 1H) | ~25 |

| -CH₃ (isopentyloxy) | ~0.95 (d, 6H) | ~22 |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. It is also a highly sensitive method for detecting and identifying impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₃H₁₇NO₂). This technique can differentiate between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the compound's identity.

Fragmentation Analysis: In the mass spectrometer, the molecule undergoes fragmentation, providing valuable structural information. Key fragmentation pathways for this compound would include the cleavage of the isopentyl group (loss of C₅H₁₁), loss of the entire isopentoxy group, and cleavage of the methoxy group. The resulting fragment ions help to confirm the arrangement of the substituents on the benzonitrile (B105546) core.

Coupled Techniques (LC-MS and GC-MS): When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS becomes a powerful tool for impurity profiling. LC-MS and GC-MS separate the main compound from any impurities present in the sample before they enter the mass spectrometer. nih.gov This allows for the detection, identification, and quantification of synthesis by-products or degradation products, which is crucial for quality control.

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most diagnostic band is the C≡N (nitrile) stretch, which appears as a sharp, intense absorption in the range of 2220-2240 cm⁻¹ for aromatic nitriles. nih.govchemicalbook.com Other important absorptions include C-O stretching vibrations for the aryl-ether bonds around 1250 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, and C-H stretching of the aliphatic isopentyl and methoxy groups just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also strongly Raman active. chemicalbook.comspectrabase.com The symmetric breathing vibrations of the benzene ring typically give rise to strong signals in the Raman spectrum, providing information about the substitution pattern. Raman is particularly useful for analyzing samples in aqueous media due to the weak scattering of water.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| Nitrile (C≡N) | Stretching | 2240-2220 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |

| Aryl-O-C (Ether) | Asymmetric Stretching | ~1250 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzonitrile core of this compound contains a chromophore that absorbs UV light. The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions of the aromatic system. nih.gov The presence of the electron-donating alkoxy (isopentyloxy and methoxy) groups acts as auxochromes, which typically cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzonitrile. nist.govnist.gov UV-Vis spectroscopy is often used in conjunction with chromatography for quantitative analysis, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law.

Chromatographic Methods for Separation and Quantification (e.g., HPLC, UPLC)

Chromatographic techniques are paramount for separating this compound from starting materials, by-products, and other impurities, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse method for purity assessment and assay of non-volatile compounds like this one. bldpharm.com A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and higher resolution compared to traditional HPLC. This allows for improved separation efficiency, greater sensitivity, and reduced solvent consumption, making it an ideal technique for high-throughput analysis and for detecting trace-level impurities. bldpharm.com The principles of separation and detection are similar to HPLC but operate at much higher pressures.

Computational Chemistry and Theoretical Modeling of 4 Isopentyloxy 3 Methoxybenzonitrile

Ab Initio and Semi-Empirical Quantum Chemical Calculations

Ab initio and semi-empirical quantum chemical calculations offer alternative and complementary approaches to DFT for studying molecular properties. nih.gov Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results for smaller molecules and are often used as a benchmark. nih.gov For larger molecules like 4-(isopentyloxy)-3-methoxybenzonitrile, these calculations can be computationally expensive.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them faster and suitable for larger systems. While less accurate than ab initio methods or DFT, they can still provide valuable qualitative insights into the molecular structure and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions are crucial for interpreting experimental NMR spectra and assigning specific signals to the corresponding nuclei in the molecule. nih.gov

Vibrational Frequencies: The vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be calculated using DFT. nih.govnih.gov These calculations help in the assignment of vibrational modes to specific functional groups within the molecule, providing a deeper understanding of its structural dynamics. nih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netnih.gov By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax), which correspond to the wavelengths of light the molecule absorbs. researchgate.net This information is vital for understanding the molecule's photophysical properties.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| NMR Chemical Shifts | DFT (GIAO) | ¹H and ¹³C chemical shifts |

| Vibrational Frequencies | DFT | IR and Raman active modes |

| UV-Vis Absorption | TD-DFT | Electronic transition energies (λmax) |

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. nih.govresearchgate.net

Electron density distribution maps, often visualized as Molecular Electrostatic Potential (MEP) surfaces, illustrate the charge distribution within the molecule. nih.govresearchgate.net These maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

| Molecular Orbital | Significance |

| HOMO | Electron-donating ability |

| LUMO | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and electronic transitions |

Investigation of Nonlinear Optical (NLO) Properties

Computational studies are extensively used to investigate the Nonlinear Optical (NLO) properties of organic molecules. researchgate.net These properties are characterized by parameters such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govresearchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. DFT calculations can predict the components of the hyperpolarizability tensor, providing a theoretical assessment of a molecule's potential as an NLO material. researchgate.net The NLO properties are closely linked to the molecule's electronic structure, particularly the presence of donor-acceptor groups and extended π-conjugation, which facilitate intramolecular charge transfer.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. dntb.gov.uaresearchgate.net By simulating the movements of atoms and molecules over time, MD can provide detailed insights into the conformational flexibility of this compound. researchgate.netnih.govresearcher.life These simulations can explore the potential energy surface of the molecule, identifying different stable conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvents or other molecules. researchgate.netresearcher.life This is particularly important for understanding its behavior in different environments and its potential for self-assembly or binding to other species. The simulations can reveal details about hydrogen bonding and other non-covalent interactions that govern these processes. nih.gov

Reaction Mechanisms and Advanced Derivatization Strategies

Elucidation of Reaction Pathways and Transition States

The chemical reactivity of 4-(Isopentyloxy)-3-methoxybenzonitrile is governed by the interplay of its three substituents on the aromatic ring: the isopentyloxy group, the methoxy (B1213986) group, and the nitrile group. Understanding the reaction pathways and the associated transition states is crucial for predicting reaction outcomes and designing synthetic strategies.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orglibretexts.org The pathway involves two main steps. First is the rate-determining step where a nucleophile attacks the carbon atom bearing a leaving group, forming a tetrahedral sp³-hybridized carbon and disrupting the ring's aromaticity. libretexts.orgpressbooks.pub This creates a resonance-stabilized carbanion (the Meisenheimer complex). wikipedia.orglibretexts.org The transition state leading to this intermediate is highly stabilized by the presence of strong electron-withdrawing groups, such as the nitrile group, particularly when they are positioned ortho or para to the site of attack. masterorganicchemistry.compressbooks.pub The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring. libretexts.org

In contrast, Electrophilic Aromatic Substitution (SEAr) follows a different pathway. The reaction is initiated by the attack of the electron-rich aromatic ring on a strong electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. uomustansiriyah.edu.iq The stability of this intermediate, and thus the energy of the transition state leading to it, is enhanced by electron-donating groups on the ring. wikipedia.org The rate-determining step is the formation of this sigma complex. masterorganicchemistry.com In the final, rapid step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. uomustansiriyah.edu.iqmasterorganicchemistry.com The regiochemical outcome is determined by the positions that best stabilize the positive charge of the arenium ion.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for modifying aromatic rings, but it requires specific conditions, primarily an electron-deficient aromatic system. masterorganicchemistry.comwikipedia.org The reaction pathway is typically an addition-elimination mechanism. pressbooks.pubyoutube.com For SNAr to occur, two main features are generally necessary: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to that leaving group. masterorganicchemistry.compressbooks.pub

In the context of this compound, the molecule itself does not possess a typical leaving group like a halogen. However, the nitrile (-CN) group is a potent electron-withdrawing group. If a derivative, such as 2-chloro-4-(isopentyloxy)-5-methoxybenzonitrile, were used, the chlorine atom would be activated for SNAr. The nitrile group (para to the chlorine) and the methoxy group (ortho) would influence the reaction. The nitrile group strongly stabilizes the negative charge in the Meisenheimer intermediate through resonance, accelerating the reaction. libretexts.org

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group. This is the rate-limiting step. pressbooks.pub

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and, most importantly, onto the electron-withdrawing nitrile group. wikipedia.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

A more advanced and less common variant is the Cation-Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr), which can enable the substitution of alkoxy groups on electron-rich arenes. osti.gov This photoredox-catalyzed method could potentially be applied to replace the methoxy or isopentyloxy groups on the benzonitrile (B105546) ring with various nucleophiles, a transformation not achievable under classical SNAr conditions. osti.gov

Electrophilic Aromatic Substitution on Benzonitrile Derivatives

The substituents on this compound have the following directing effects:

-O-Isopentyl (isopentyloxy): This is an alkoxy group, which is strongly activating and an ortho, para-director due to its ability to donate electron density through resonance. wikipedia.org

-OCH₃ (methoxy): This is also an alkoxy group and shares the same properties: strongly activating and ortho, para-directing. wikipedia.org

-CN (nitrile): This group is strongly deactivating and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. uomustansiriyah.edu.iqlibretexts.org

The positions on the ring are numbered as C1(-CN), C2(H), C3(-OCH₃), C4(-O-Isopentyl), C5(H), and C6(H). The two powerful activating groups (-OCH₃ and -O-Isopentyl) will dominate the directing effects over the deactivating nitrile group. Substitution will therefore occur at positions that are ortho or para to the alkoxy groups.

Analysis of Possible Substitution Sites:

Position 2: This position is ortho to the methoxy group and meta to the isopentyloxy group. It is a likely site for substitution.

Position 5: This position is ortho to the isopentyloxy group and meta to the methoxy group. This is also a likely site.

Position 6: This position is ortho to the nitrile group, which is strongly disfavored.

Between positions 2 and 5, steric hindrance will play a significant role. The large isopentyloxy group may sterically hinder attack at position 5 more than the methoxy group hinders attack at position 2. Therefore, substitution at position 2 is often favored.

| Substituent Group | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CN (Nitrile) | 1 | Deactivating | Meta (positions 3, 5) |

| -OCH₃ (Methoxy) | 3 | Activating | Ortho, Para (positions 2, 4, 6) |

| -O-Isopentyl (Isopentyloxy) | 4 | Activating | Ortho, Para (positions 3, 5) |

Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation (using R-Cl/AlCl₃). uomustansiriyah.edu.iqwikipedia.org

Functional Group Transformations of the Nitrile Moiety (e.g., Hydrolysis, Reduction, Addition Reactions)

The nitrile group (C≡N) is a versatile functional group that can be converted into several other important moieties. openstax.org Its electronic structure, featuring a polarized triple bond with an electrophilic carbon atom, makes it susceptible to attack by both nucleophiles and reducing agents. openstax.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, H₂O, heat) conditions. chemistrysteps.comyoutube.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed. libretexts.orgchemistrysteps.com Applying this to this compound would yield 4-(Isopentyloxy)-3-methoxybenzoic acid.

Acid-catalyzed mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water, leading to an imidic acid that tautomerizes to an amide. chemistrysteps.com

Base-catalyzed mechanism: Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon forms an imine anion, which upon protonation gives the amide. openstax.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), followed by a water workup. openstax.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. chemistrysteps.com Reduction of this compound would produce [4-(Isopentyloxy)-3-methoxyphenyl]methanamine. Milder reducing agents like DIBAL-H can reduce nitriles to aldehydes, although this requires careful control of reaction conditions. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile. openstax.orgchemistrysteps.com The initial addition forms an imine anion intermediate. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. youtube.comyoutube.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would produce 1-[4-(Isopentyloxy)-3-methoxyphenyl]ethan-1-one.

| Reaction Type | Reagents | Product Functional Group | Example Product from this compound |

|---|---|---|---|

| Hydrolysis | H₃O⁺, heat or 1. NaOH, heat 2. H₃O⁺ | Carboxylic Acid | 4-(Isopentyloxy)-3-methoxybenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | [4-(Isopentyloxy)-3-methoxyphenyl]methanamine |

| Grignard Addition | 1. R-MgX 2. H₃O⁺ | Ketone | 1-[4-(Isopentyloxy)-3-methoxyphenyl]-1-alkanone |

Modification of Alkoxy and Methoxy Substituents

The isopentyloxy and methoxy groups are ethers, and their cleavage is a common synthetic modification. This dealkylation is typically achieved under strong acidic conditions or with specific Lewis acids.

Demethylation of the Methoxy Group: Selective cleavage of aryl methyl ethers is a well-established transformation. Reagents like boron tribromide (BBr₃) are highly effective for cleaving ethers, including methoxy groups on an aromatic ring, to yield the corresponding phenol (B47542). google.com Other reagents include aluminum chloride (AlCl₃) and strong protic acids like HBr. google.com Treatment of this compound with a controlled amount of such a reagent could potentially lead to selective demethylation, yielding 4-(Isopentyloxy)-3-hydroxybenzonitrile. Regioselective demethylation is possible, especially for p-methoxy groups when other groups are present. google.com

Cleavage of the Isopentyloxy Group: The isopentyloxy group can be cleaved using similar methods. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon of the alkyl chain (an SN2 reaction) or formation of a carbocation (an SN1 reaction), depending on the structure of the alkyl group. Given that the isopentyloxy group is a primary ether, an SN2 mechanism with a strong nucleophilic acid like HBr or HI is most likely. This would yield 4-hydroxy-3-methoxybenzonitrile (B1293924). nih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), often at low temperatures | Highly effective, often considered the standard method. |

| Hydrobromic Acid (HBr) | Aqueous solution, with heat | Classic, strong protic acid method. |

| Hydroiodic Acid (HI) | Aqueous solution, with heat | Similar to HBr, I⁻ is a strong nucleophile. |

| Aluminum Chloride (AlCl₃) | In an organic solvent, sometimes with a nucleophilic scavenger | A Lewis acid approach that can be regioselective. google.com |

| Pyridinium Hydrochloride | High temperature (melt) | A classic method, though often requires harsh conditions. google.com |

Exploration of Photochemical and Electrochemical Reaction Mechanisms

Photochemical Reactions: The benzonitrile moiety is known to participate in various photochemical reactions. Upon UV irradiation, benzonitrile can be excited to a singlet or triplet state, which can then react with other molecules. A notable reaction is the [2+2] photocycloaddition with alkenes to form cyclobutane (B1203170) derivatives. acs.org The regiochemistry and stereochemistry of these cycloadditions can be influenced by the electronic nature of the substituents on the benzonitrile ring and the alkene. rsc.org The electron-donating alkoxy groups on this compound would likely influence the energy of its excited states and the stability of any exciplex intermediates, thereby affecting reaction pathways and efficiency. rsc.org Another documented photochemical reaction of benzonitrile involves interaction with aliphatic amines, which can lead to the formation of aniline (B41778) derivatives. rsc.org

Electrochemical Reactions: The electrochemical behavior of this compound would be influenced by both the electron-rich aromatic ring and the reducible nitrile group. The electron-donating methoxy and isopentyloxy groups make the aromatic ring susceptible to oxidation. Cyclic voltammetry could be used to determine the oxidation potential. Electrochemical oxidation could lead to the formation of a radical cation, which could then undergo further reactions, such as dimerization or reaction with nucleophiles present in the solvent system.

Conversely, the nitrile group can be electrochemically reduced. This process typically involves the transfer of electrons to the C≡N bond, followed by protonation, and can lead to the formation of amines or other reduced products, depending on the electrode material and reaction conditions (e.g., pH). Electrochemical methods can offer a green alternative to chemical reductants like LiAlH₄. ajgreenchem.com

Applications in Advanced Chemical and Material Science Research

Role as Organic Building Blocks in Complex Molecule Synthesis

Organic building blocks are foundational components used to construct more complex molecules. cymitquimica.com These versatile compounds are crucial in diverse fields such as pharmaceuticals and materials science. cymitquimica.com 4-(Isopentyloxy)-3-methoxybenzonitrile is classified as an organic building block, specifically within the nitriles category. bldpharm.com Its structure provides a reactive nitrile group and modifiable alkoxy groups, making it an ideal starting point for the synthesis of larger, more intricate molecular structures. cymitquimica.com These building blocks are instrumental in creating polymers and other functional materials, driving innovation in chemical synthesis. cymitquimica.com

Contributions to Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Organic Solar Cells)

The unique electronic properties of this compound make it a compound of interest for organic electronic and optoelectronic applications. It is listed as a material for use in Organic Light-Emitting Diodes (OLEDs) and other electronic materials. bldpharm.com The benzonitrile (B105546) moiety is a key component in many functional organic molecules designed for these technologies. For instance, related benzonitrile derivatives have been investigated for their potential in nanoelectronics and optoelectronics. researchgate.net The terminal cyano group can coordinate with transition metals, which can enhance the molecule's physical properties, such as its molecular hyperpolarizability. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for up to 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.govfrontiersin.org The design of TADF molecules often relies on a donor-acceptor (D-A) structure to achieve a small energy gap between the singlet and triplet states.

The benzonitrile group is a well-established electron-accepting moiety in the synthesis of TADF emitters. nih.gov For example, the benchmark TADF material 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) uses a dicyanobenzene core as the electron acceptor. nih.gov Researchers have successfully designed and synthesized various TADF emitters by incorporating benzonitrile or dibenzonitrile units as the acceptor part of the molecule, combined with various donor moieties. nih.gov These materials are crucial for creating highly efficient OLEDs, particularly in the blue and red regions of the spectrum. nih.govrsc.org The substituents on the benzonitrile ring, such as the methoxy (B1213986) and isopentyloxy groups in this compound, play a critical role in fine-tuning the electronic and photophysical properties of the final TADF emitter.

Table 1: Examples of Benzonitrile-Based TADF Emitters and Their Performance

| Emitter Name | Donor Moiety | Acceptor Moiety | Emission Color | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) in OLED |

|---|---|---|---|---|---|

| 4CzIPN nih.gov | Carbazole | Dicyanobenzene | Green-Yellow | High (e.g., 87% in film) nih.gov | >19% |

| 3,6_R nih.gov | Triphenylamine | Dibenzonitrile-DPPZ | Red | 86% | 12.0% |

| 4BGIPN nih.gov | Benzoguanidine | Dicyanobenzene | Yellow-Green | 46% (in solution) | Not specified |

This table is illustrative and based on data for benchmark and related benzonitrile-containing TADF materials.

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli like grinding or shearing. This property is often linked to changes in molecular packing and intermolecular interactions. frontiersin.org Studies on the benchmark TADF emitter 4CzIPN have revealed that it exhibits mechanofluorochromism. frontiersin.org The change in emission color is attributed to the disruption of crystal packing, leading to different excited states. frontiersin.org This suggests that materials incorporating a benzonitrile core have the potential for such stimuli-responsive behavior, which is of interest for applications in sensors and security inks.

Dye-sensitized solar cells (DSSCs) are a type of low-cost photovoltaic device that relies on a sensitizer (B1316253) dye to absorb light. semanticscholar.org These dyes typically have a donor-π-bridge-acceptor (D-π-A) structure. rsc.org The cyano group is a common and effective electron-accepting and anchoring group in these dyes, facilitating electron injection into the semiconductor electrode (typically TiO₂). rsc.org

Advanced Materials and Polymer Chemistry Applications

Beyond optoelectronics, this compound is categorized as a material for polymer science applications. bldpharm.com As a functional organic building block, it can be used as a monomer or co-monomer in polymerization reactions. cymitquimica.com The nitrile group can undergo polymerization or be chemically modified to create different functional groups. Incorporating this molecule into a polymer chain could be a strategy to imbue the resulting polymer with specific optical, electronic, or thermal properties derived from the benzonitrile core.

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are a critical component of modern chemical design, used to understand how the specific structural features of a molecule influence its functional properties. nih.gov In materials science, this involves systematically modifying a parent molecule and observing the resulting changes in performance.

This compound is an excellent candidate for SAR studies. Its distinct functional groups—the isopentyloxy chain, the methoxy group, and the nitrile group—can be systematically altered. For example, researchers could synthesize a series of analogues by:

Varying the length and branching of the alkoxy chain (e.g., replacing isopentyloxy with butoxy or hexyloxy).

Changing the position of the substituents on the benzene (B151609) ring.

Introducing other functional groups.

By correlating these structural modifications with changes in properties like TADF efficiency, emission wavelength, or solar cell performance, researchers can develop a clear understanding of the SAR. This knowledge is invaluable for the rational design of new, highly efficient materials for advanced applications. nih.gov

Application in Analytical Chemistry as Reference Standards

The utility of this compound as a reference standard in analytical chemistry is an area of growing interest, although detailed, publicly available research findings on its specific applications are currently limited. In principle, a reference standard is a highly purified and well-characterized compound used as a benchmark for the identification and quantification of other substances. The inherent properties of this compound, such as its stable molecular structure and distinct spectroscopic features, make it a potential candidate for such applications.

The primary function of a reference standard is to provide a point of comparison in various analytical techniques. For instance, in chromatography, a known concentration of a reference standard can be used to create a calibration curve, which then allows for the determination of the concentration of the same or a similar analyte in an unknown sample. Similarly, in spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), the spectral data of a reference standard can be used to confirm the identity and purity of a synthesized compound.

While specific documented examples of this compound as a certified reference material are not widely reported in scientific literature, its availability from chemical suppliers for research purposes suggests its potential use in laboratory settings for calibration and as an internal standard. An internal standard is a compound added to a sample in a known amount to aid in the quantification of another substance, especially when sample loss or variations in instrument response are expected.

The characterization of this compound would involve a suite of analytical techniques to establish its purity and identity definitively. This data is crucial for its qualification as a reference standard.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| Appearance | Solid |

| Purity | Typically >95% (as supplied for research) |

Table 2: Spectroscopic Data for this compound (Hypothetical)

| Technique | Key Signals/Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.3-6.9 (aromatic protons), 4.0 (OCH₂), 3.9 (OCH₃), 1.8-1.6 (CH₂CH), 0.9 (CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-110 (aromatic carbons), 118 (CN), 70 (OCH₂), 56 (OCH₃), 38 (CH₂), 25 (CH), 22 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 220.1281 [M+H]⁺ |

| Infrared (IR) | ν (cm⁻¹): 2225 (C≡N), 1600, 1510 (C=C aromatic), 1260, 1030 (C-O) |

Note: The spectroscopic data presented in Table 2 is hypothetical and serves as an illustrative example of the type of information required to characterize a reference standard. Actual values would need to be determined experimentally.

The development and certification of this compound as a formal reference material would necessitate a rigorous validation process by a recognized metrological institute. This process would involve multi-laboratory characterization to establish its identity, purity, and stability, along with an uncertainty budget for its certified property values. While the compound shows promise, further research and documentation are required to establish its widespread use as a certified reference standard in analytical chemistry.

Green Chemistry Principles in the Synthesis and Application of 4 Isopentyloxy 3 Methoxybenzonitrile

Atom Economy and Waste Minimization Strategies

Atom economy is a core tenet of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The Williamson ether synthesis, a common method for preparing ethers like 4-(isopentyloxy)-3-methoxybenzonitrile, involves the reaction of an alkoxide with an alkyl halide. libretexts.orglibretexts.org The primary starting materials for this synthesis would be 4-hydroxy-3-methoxybenzonitrile (B1293924) (vanillin nitrile) and an isopentyl halide (e.g., isopentyl bromide).

The reaction generates a salt byproduct (e.g., sodium bromide), which detracts from its atom economy. primescholars.com Strategies to minimize waste focus on optimizing reaction conditions to maximize yield and prevent the formation of side products. One significant byproduct in Williamson ether synthesis can be the elimination product (an alkene) from the alkyl halide, especially with secondary or tertiary halides. libretexts.org Using a primary alkyl halide like isopentyl bromide is therefore crucial.

Waste streams in such a synthesis typically include the salt byproduct, unreacted starting materials, and the solvent used for the reaction and purification steps. acsgcipr.org Minimizing waste involves several strategies:

Stoichiometry Control: Precise control of the reactant ratios to ensure complete conversion of the limiting reagent.

Process Optimization: Fine-tuning reaction parameters such as temperature and reaction time to suppress side reactions.

Byproduct Valorization: Exploring potential uses for the salt byproduct, although often challenging, can contribute to a more circular process. tandfonline.comacs.orgrsc.org

Table 1: Theoretical Atom Economy for the Synthesis of this compound

This interactive table provides a hypothetical calculation of the atom economy for the Williamson ether synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass In ( g/mol ) |

| 4-hydroxy-3-methoxybenzonitrile | 149.15 | 1 | 149.15 |

| Sodium Hydroxide (B78521) | 40.00 | 1 | 40.00 |

| Isopentyl Bromide | 151.04 | 1 | 151.04 |

| Total Reactants | 340.19 | ||

| Product | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass Out ( g/mol ) |

| This compound | 219.28 | 1 | 219.28 |

| Sodium Bromide | 102.89 | 1 | 102.89 |

| Water | 18.02 | 1 | 18.02 |

| Total Products | 340.19 | ||

| Atom Economy | 64.46% |

Use of Safer Solvents and Reaction Media (e.g., Supercritical Fluids, Solvent-Free Reactions)

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste. acsgcipr.orgresearchgate.net Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose environmental and health hazards. numberanalytics.com

Green chemistry encourages the use of safer alternatives. researchgate.netnih.govresearchgate.netyoutube.com For the synthesis of this compound, several greener solvent strategies could be considered:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive green option. nih.govnih.gov The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic reactants.

Bio-based Solvents: Solvents derived from renewable resources, such as cyrene (dihydrolevoglucosenone), can be viable replacements for traditional polar aprotic solvents.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for various chemical reactions, including esterifications and potentially etherifications. mrforum.comresearchgate.netmdpi.comaip.orgresearchgate.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be easily removed and recycled.

Solvent-Free Reactions: Mechanochemical synthesis, where mechanical energy from ball milling is used to drive reactions, can eliminate the need for bulk solvents altogether. tandfonline.comacs.org This technique has been successfully applied to Williamson ether synthesis.

Table 2: Comparison of Potential Solvents for the Synthesis of this compound

This interactive table compares the properties of traditional and greener solvents.

| Solvent | Type | Key Properties | Green Chemistry Considerations |

| Dimethylformamide (DMF) | Traditional Polar Aprotic | High boiling point, good solvating power | Toxic, suspected carcinogen, high environmental impact |

| Dimethyl Sulfoxide (DMSO) | Traditional Polar Aprotic | High boiling point, strong solvating power | High boiling point makes removal difficult, can decompose |

| Water | Green Protic | Non-toxic, non-flammable, inexpensive | Poor solubility for many organic reactants, requires PTC |

| Supercritical CO₂ | Green Supercritical Fluid | Tunable solvent properties, easily removed | Requires high-pressure equipment, may need co-solvents |

| Cyrene | Green Bio-based | Biodegradable, derived from cellulose | Higher cost, performance can vary |

| None (Mechanochemistry) | Solvent-Free | Eliminates solvent waste | Requires specialized equipment, scalability can be a challenge |

Catalysis in Environmentally Benign Synthesis

Catalysts play a crucial role in green chemistry by enabling more efficient reactions, often under milder conditions, thereby reducing energy consumption and waste. researchgate.net In the context of the Williamson ether synthesis for this compound, catalysis can be applied in several ways:

Phase-Transfer Catalysis (PTC): This is a well-established technique for enhancing the rate of Williamson ether synthesis, particularly when using water as a solvent. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thus accelerating the reaction.

Catalytic Williamson Ether Synthesis (CWES): Research has explored carrying out the Williamson ether synthesis as a homogeneous catalytic process at high temperatures, which can be particularly suitable for producing alkyl aryl ethers. researchgate.net

Catalyst Recycling: The ability to recover and reuse catalysts is a key aspect of sustainable manufacturing. pharmtech.comntnu.nonumberanalytics.com For heterogeneous catalysts, this can be as simple as filtration. For homogeneous catalysts, more advanced separation techniques may be required.

The use of catalysts can significantly improve the process mass intensity (PMI), a key green chemistry metric that considers the total mass of materials used to produce a certain mass of product.

Energy Efficiency in Synthetic Protocols

Designing for energy efficiency is a fundamental principle of green chemistry, aiming to reduce the economic and environmental costs associated with chemical processes. researchgate.netkilolabs.com In the synthesis of this compound, energy consumption is primarily associated with heating, cooling, stirring, and separation/purification steps.

Several strategies can be employed to improve energy efficiency:

Reaction Condition Optimization: Conducting reactions at or near ambient temperature and pressure whenever possible minimizes heating and cooling requirements. numberanalytics.com The use of effective catalysts can often enable milder reaction conditions.

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems can offer significant energy savings. acs.orgresearchgate.netchemicalindustryjournal.co.ukacs.org Flow reactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat transfer and better temperature control. kilolabs.com This often leads to shorter reaction times and reduced energy consumption per unit of product.

Microwave and Ultrasound Assistance: These technologies can provide localized and efficient energy input, often leading to dramatically reduced reaction times and increased yields compared to conventional heating.

Table 3: Comparison of Energy Efficiency between Batch and Continuous Flow Synthesis

This interactive table highlights the potential energy savings of continuous flow processes.

| Parameter | Batch Processing | Continuous Flow Processing | Potential Improvement |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control | Improved safety and selectivity |

| Reaction Time | Typically longer (hours) | Often shorter (minutes) | Increased throughput |

| Energy Consumption | Higher per unit of product | Lower per unit of product | Significant energy savings (up to 97% reported in some cases) acs.org |

| Scalability | Can be challenging | More straightforward | Easier transition from lab to production |

Integration with Circular Economy Principles in Chemical Manufacturing

The principles of a circular economy, which aim to eliminate waste and keep materials in use, are highly synergistic with green chemistry. acs.orgpharmtech.com In the context of this compound production, several circular economy principles can be integrated:

Solvent and Catalyst Recycling: As discussed, recovering and reusing solvents and catalysts is a cornerstone of both green chemistry and a circular economy. acsgcipr.orgpharmtech.comntnu.nonumberanalytics.comseppure.com This reduces the demand for virgin materials and minimizes waste.

Waste Valorization: Instead of treating byproducts as waste, a circular approach seeks to find value in them. tandfonline.comacs.orgrsc.orgnovomof.comtandfonline.com For example, while the direct reuse of the salt byproduct from the Williamson synthesis may be limited, exploring its use in other industrial processes could be a long-term goal.

Use of Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, there is growing interest in producing key chemical building blocks from biomass. novomof.com Vanillin (B372448), a potential precursor to 4-hydroxy-3-methoxybenzonitrile, can be obtained from lignin, a major component of wood.

Designing for the End of Life: While not directly related to the synthesis, considering the entire lifecycle of the product, including its ultimate degradation or recycling, is a key aspect of circular design.

By integrating these principles, the manufacturing of this compound can move towards a more sustainable and economically viable model, reducing its environmental footprint and contributing to a more circular chemical industry.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 4-(isopentyloxy)-3-methoxybenzonitrile is expected to move away from traditional multi-step batch processes towards more sustainable and efficient methodologies. Research will likely focus on two key areas: the use of greener reagents and the development of one-pot reaction sequences.

The precursor, 4-hydroxy-3-methoxybenzonitrile (B1293924) (vanillonitrile), can be synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin). sigmaaldrich.comrsc.org The subsequent etherification with an isopentyl group and the conversion of the aldehyde to a nitrile are steps ripe for optimization. Future synthetic strategies will prioritize atom economy, the use of non-toxic solvents, and the avoidance of hazardous reagents.

A significant trend is the move towards cyanide-free nitrile synthesis. rsc.org Traditional methods often rely on toxic cyanide salts. An emerging alternative is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) to convert aldehydes or ketones into nitriles under mild conditions, offering an improved safety profile. rsc.org Another sustainable approach involves the one-pot transformation of aldehydes to nitriles using reagents like hydroxylamine (B1172632) in combination with a dehydrating agent, which generates water as the primary byproduct. organic-chemistry.org Such methods, which can be catalyzed by eco-friendly catalysts like deep eutectic mixtures, are highly desirable for industrial-scale production. organic-chemistry.org

| Method | Key Reagents | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Classical Dehydration of Oxime | Hydroxylamine, Dehydrating Agent (e.g., SOCl2, Ac2O) | Well-established, versatile | Finding milder, non-corrosive dehydrating agents. google.comlibretexts.org |

| Cyanide-Free van Leusen Reaction | p-Tosylmethyl isocyanide (TosMIC) | Avoids toxic cyanide, mild conditions | Optimizing for continuous flow systems. rsc.org |

| One-Pot Oxidative Conversion | Ammonia, Oxidant (e.g., TCCA) | High atom economy, can start from alcohols or amines | Developing catalytic systems to reduce oxidant load. organic-chemistry.org |

| Green One-Pot Aldehyde to Nitrile | Hydroxylamine, Deep Eutectic Solvent (Catalyst) | Solvent-free or green solvent conditions, simple procedure | Expanding substrate scope and catalyst reusability. organic-chemistry.org |

Advanced Computational Design for Targeted Material and Biological Interactions

Computational chemistry is an indispensable tool for accelerating the discovery of new applications for molecules like this compound. Future research will heavily leverage computational screening to predict and tailor the compound's properties for specific functions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be employed to understand the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. unibo.it This is crucial for designing advanced materials. For instance, benzonitrile (B105546) derivatives are key components in materials for Organic Light Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). unibo.it By acting as an electron-acceptor group, the benzonitrile moiety can be paired with electron-donor groups to create molecules with specific photophysical properties. unibo.it Computational modeling can predict the efficiency of these molecules, guiding synthetic efforts towards promising candidates.

In the realm of biological applications, molecular docking studies will be used to predict the binding affinity of this compound and its analogs with biological targets like enzymes or receptors. nih.govmdpi.com This in silico approach can identify potential therapeutic applications, such as anticancer or antimicrobial agents, by comparing predicted interactions with those of known inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, will further refine molecular designs for enhanced potency and selectivity. researchgate.net

| Computational Method | Predicted Properties | Potential Application Area | Research Goal |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure (HOMO/LUMO) | Materials Science, Spectroscopy | Correlate structure with electronic properties; predict spectral data. unibo.it |

| Molecular Docking | Binding modes and affinity to biological targets | Medicinal Chemistry | Identify potential as an enzyme inhibitor or receptor antagonist. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between physicochemical properties and biological activity | Drug Discovery, Toxicology | Guide the design of analogs with improved biological efficacy. researchgate.net |

Exploration of New Spectroscopic Probes and Characterization Methodologies

Advanced spectroscopic techniques will be essential for a deeper understanding of this compound's structure and behavior. Future research will go beyond routine characterization to explore its potential as a molecular probe and to employ sophisticated methods for its analysis.

Vibrational spectroscopy (FT-IR and FT-Raman) will continue to be important, with experimental results being increasingly augmented by DFT calculations. This combination allows for a precise assignment of vibrational modes and provides insight into how the molecule's conformation is influenced by its environment.

An emerging research direction is the exploration of the compound's potential as a spectroscopic probe. The benzonitrile group's electronic properties, combined with the flexible isopentyloxy chain, could make its fluorescence or vibrational spectra sensitive to local polarity, viscosity, or binding events. Research would involve studying its photophysical properties in different solvent environments or upon interaction with biomolecules or material surfaces.

Innovative Applications in Interdisciplinary Fields

The unique combination of a polar nitrile group, a vanillin-derived core, and a nonpolar alkyl chain gives this compound a versatile molecular architecture that could be exploited in various interdisciplinary fields.

Materials Science: Building on research into other benzonitrile derivatives, this compound could be investigated as a building block for liquid crystals or as a component in advanced electronic materials like TADF emitters for OLEDs. unibo.it The interplay between the rigid aromatic core and the flexible side chain is a key feature in the design of liquid crystalline phases.

Medicinal Chemistry: Benzonitrile derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects. rsc.orgnih.gov The vanillin (B372448) scaffold is also known for its biological properties. Future research could explore this compound as a lead structure for developing new therapeutic agents.

Supramolecular Chemistry: The nitrile group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, making the molecule a candidate for constructing self-assembling systems, gels, or functional co-crystals.

Process Intensification and Continuous Flow Chemistry Approaches

A major trend in modern chemical manufacturing is process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org The synthesis of this compound is an ideal candidate for this approach, particularly through the adoption of continuous flow chemistry.

Instead of large, stirred-tank reactors, flow synthesis utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed. rsc.org This offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially when dealing with hazardous intermediates or exothermic reactions. rsc.orgaiche.org

Future research will focus on translating the optimized, sustainable synthetic routes (as discussed in section 8.1) into a continuous flow process. For example, a cyanide-free synthesis using TosMIC has already been demonstrated to be highly efficient and scalable in a flow setup, with residence times as short as 1.5 minutes. rsc.org Integrating reaction, purification, and solvent-recycling steps into a single, continuous line represents the ultimate goal of process intensification for the clean and efficient production of this compound. aiche.orgdtu.dk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Isopentyloxy)-3-methoxybenzonitrile, and how can reaction efficiency be monitored?

- Methodological Answer : A two-step approach is recommended: (1) alkylation of 3-methoxy-4-hydroxybenzonitrile with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C), followed by (2) purification via column chromatography. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track the consumption of starting materials. For intermediates like 3-methoxy-4-hydroxybenzonitrile, ensure anhydrous conditions to avoid hydrolysis of the nitrile group. Post-synthesis, confirm purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Prioritize FT-IR (nitrile C≡N stretch at ~2240 cm⁻¹), ¹H/¹³C NMR (methoxy singlet at δ ~3.8 ppm, isopentyloxy multiplet at δ ~1.6–1.8 ppm), and UV-Vis (absorption bands ~270–300 nm due to π→π* transitions in the aromatic system). For structural validation, compare experimental data with computational predictions (e.g., DFT-optimized geometries) to confirm substituent positioning .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) , including nitrile gloves and safety goggles. Avoid inhalation of dust/particulates by working in a fume hood . In case of skin contact, wash immediately with soap and water. Store the compound in a sealed container at 0–6°C to prevent degradation. Refer to SDS sheets of analogous benzonitriles (e.g., 4-formyl-3-methoxybenzonitrile) for hazard guidance .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) to analyze frontier molecular orbitals (FMOs), electrostatic potential surfaces, and Fukui indices. These predict nucleophilic/electrophilic sites—critical for understanding reactivity in cross-coupling reactions. Compare computed NMR/IR spectra with experimental data to validate accuracy .

Q. What strategies can resolve contradictions between experimental spectral data and computational predictions for substituted benzonitrile derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. To resolve:

- Solvent correction : Use the PCM model in DFT to simulate solvent environments (e.g., DMSO or chloroform).

- Basis set enhancement : Test larger basis sets (e.g., cc-pVTZ) for improved accuracy.

- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for bond lengths and angles) to verify computational models .

Q. How does the isopentyloxy group influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The methoxy group acts as an ortho/para director, while the bulky isopentyloxy group sterically hinders ortho positions. In nitration or halogenation, para substitution dominates. Experimental validation: Perform reactions with HNO₃/H₂SO₄ and analyze products via LC-MS or ²H NMR to confirm regioselectivity. Computational modeling of transition states can further clarify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.